2-Methoxyethyl 5-((3-chlorobenzo[b]thiophene-2-carbonyl)oxy)-2-methylbenzofuran-3-carboxylate
Description
2-Methoxyethyl 5-((3-chlorobenzo[b]thiophene-2-carbonyl)oxy)-2-methylbenzofuran-3-carboxylate is a heterocyclic ester featuring:
- A benzofuran core substituted with a methyl group at position 2.
- A 3-chlorobenzo[b]thiophene-2-carbonyloxy group at position 4.
- A 2-methoxyethyl ester at position 3.
This compound’s structural complexity arises from the fusion of benzofuran and benzo[b]thiophene moieties, which confer unique electronic and steric properties. The chlorine atom on the benzo[b]thiophene ring enhances electron-withdrawing effects, while the 2-methoxyethyl ester may improve solubility compared to simpler alkyl esters.
Properties
IUPAC Name |
2-methoxyethyl 5-(3-chloro-1-benzothiophene-2-carbonyl)oxy-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClO6S/c1-12-18(21(24)27-10-9-26-2)15-11-13(7-8-16(15)28-12)29-22(25)20-19(23)14-5-3-4-6-17(14)30-20/h3-8,11H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGIZQMRILXOOLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C3=C(C4=CC=CC=C4S3)Cl)C(=O)OCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl 5-((3-chlorobenzo[b]thiophene-2-carbonyl)oxy)-2-methylbenzofuran-3-carboxylate typically involves multiple steps, including the formation of the benzofuran and thiophene rings, followed by their coupling. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of microwave-assisted synthesis can also be employed to speed up the reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethyl 5-((3-chlorobenzo[b]thiophene-2-carbonyl)oxy)-2-methylbenzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
2-Methoxyethyl 5-((3-chlorobenzo[b]thiophene-2-carbonyl)oxy)-2-methylbenzofuran-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 2-Methoxyethyl 5-((3-chlorobenzo[b]thiophene-2-carbonyl)oxy)-2-methylbenzofuran-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects. For example, it may inhibit certain kinases involved in cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 5
Compound A : 2-Methoxyethyl 5-[(3-chlorobenzyl)oxy]-2-methylbenzofuran-3-carboxylate (CAS 307552-37-0)
- Key Difference : The 3-chlorobenzyloxy group replaces the 3-chlorobenzo[b]thiophene-2-carbonyloxy moiety.
- Impact: Lipophilicity: The benzyloxy group reduces molecular weight (374.82 g/mol vs. ~443.3 g/mol for the target compound) and may lower logP values, enhancing aqueous solubility .
Compound B : Ethyl 4-{[(2-chlorophenyl)carbonyl]oxy}-3-methyl-1-benzofuran-2-carboxylate (CAS 356586-77-1)
- Key Differences :
- Substituent at position 4 (vs. position 5 in the target compound).
- Ethyl ester at position 2 (vs. 2-methoxyethyl at position 3).
- Impact :
Halogen and Heterocyclic Modifications
Compound C : 2-Methoxyethyl 6-bromo-5-[(2,6-dichlorophenyl)methoxy]-2-methylbenzofuran-3-carboxylate (CAS 488851-77-0)
- Key Differences :
- Bromine at position 5.
- 2,6-Dichlorophenylmethoxy group at position 5.
- Electrophilicity: Additional halogens enhance electron-withdrawing effects, which could stabilize the compound in oxidative environments .
Compound D : Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate (CAS 5556-20-7)
- Key Differences :
- Hydroxyl group replaces the 3-chloro substituent.
- Simpler ethyl ester without a benzofuran core.
- Impact :
Table 1: Physicochemical Properties
Research Implications and Challenges
- Stability : The benzo[b]thiophene moiety in the target compound may confer resistance to metabolic degradation compared to benzyloxy-substituted analogs.
- Knowledge Gaps: Limited experimental data on the target compound’s solubility, toxicity, and bioactivity necessitate further studies.
Biological Activity
2-Methoxyethyl 5-((3-chlorobenzo[b]thiophene-2-carbonyl)oxy)-2-methylbenzofuran-3-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound's structure can be described using the following molecular formula and characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C19H18ClO5S |
| Molecular Weight | 389.86 g/mol |
| IUPAC Name | This compound |
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzo[b]furan derivatives, including those similar to our compound. For instance, a study demonstrated that derivatives with a benzofuran core exhibited significant antiproliferative effects against various cancer cell lines. The mechanism of action is believed to involve the inhibition of tubulin polymerization, which is crucial for cell division.
Case Study
In a specific investigation involving a series of benzofuran derivatives, it was found that compounds with specific substitutions at the C–2 position showed enhanced activity against human cancer cell lines compared to standard drugs like Combretastatin-A4. Notably, one derivative exhibited up to 10-fold increased potency against certain cancer types .
Antimicrobial Activity
The antimicrobial activity of benzo[b]thiophene derivatives has also been documented. A study evaluated several derivatives against Staphylococcus aureus, including strains resistant to methicillin. The findings indicated that certain compounds had minimal inhibitory concentrations (MICs) as low as 4 µg/mL , suggesting strong antimicrobial properties .
Anti-inflammatory Properties
The anti-inflammatory potential of related compounds has been explored, with some studies indicating that benzo[b]thiophene derivatives can modulate inflammatory pathways. These compounds may inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in various models.
Research Findings
Research indicates that derivatives of benzo[b]thiophene can significantly reduce inflammation markers in vitro. For example, one study reported a decrease in tumor necrosis factor-alpha (TNF-α) levels in treated cells compared to controls .
Summary of Biological Activities
Q & A
Basic Questions
Q. What synthetic strategies are recommended for preparing 2-Methoxyethyl 5-((3-chlorobenzo[b]thiophene-2-carbonyl)oxy)-2-methylbenzofuran-3-carboxylate?
- Methodological Answer : Begin with the benzofuran core (2-methylbenzofuran-3-carboxylate derivative). Introduce the 3-chlorobenzo[b]thiophene-2-carbonyloxy group via acylation using the corresponding acid chloride under anhydrous conditions. Catalysts like DMAP or NaH in THF can enhance reactivity . Purification via reverse-phase HPLC with methanol-water gradients is recommended to isolate the product (67–95% yields reported for analogous compounds) .
Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- IR Spectroscopy : Identify ester C=O (~1700 cm⁻¹) and aromatic C-O stretches (~1250 cm⁻¹) .
- NMR (1H/13C) : Assign signals for the benzofuran methyl group (δ ~2.5 ppm, singlet) and methoxyethyl protons (δ ~3.3–4.5 ppm). Overlapping signals in the aromatic region may require DEPT or COSY for resolution .
- HRMS : Confirm molecular ion ([M+H]⁺ or [M+Na]⁺) with <5 ppm error .
Q. How should researchers handle stability challenges during storage?
- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the ester and acyloxy groups. Monitor stability via periodic HPLC analysis (C18 column, acetonitrile-water mobile phase). Degradation products, if observed, can be characterized using LC-MS .
Advanced Questions
Q. How can conflicting NMR data between computational predictions and experimental results be resolved?
- Methodological Answer :
- Dynamic Effects : Variable-temperature NMR (e.g., 25°C to –40°C) can reveal rotameric equilibria in the methoxyethyl chain .
- NOESY/ROESY : Identify spatial proximities (e.g., between the benzofuran methyl and adjacent protons) to validate stereoelectronic effects .
- Re-examine Synthetic Conditions : Trace byproducts (e.g., partial hydrolysis) may arise from residual moisture; repeat synthesis with rigorous drying of reagents/solvents .
Q. What experimental design is optimal for evaluating the compound’s bioactivity in enzyme inhibition assays?
- Methodological Answer :
- Kinase Inhibition : Use ATP-binding site competition assays (e.g., ADP-Glo™) with recombinant kinases. Include positive controls (staurosporine) and negative controls (DMSO vehicle).
- Dose-Response Curves : Test 10⁻⁶–10⁻³ M concentrations in triplicate. Calculate IC50 using nonlinear regression (e.g., GraphPad Prism) .
- Computational Docking : Perform molecular docking (AutoDock Vina) to predict binding modes to kinase active sites; validate with mutagenesis studies .
Q. How can researchers address low yields in the final acylation step?
- Methodological Answer :
- Optimize Stoichiometry : Use 1.2–1.5 equivalents of 3-chlorobenzo[b]thiophene-2-carbonyl chloride to drive the reaction to completion .
- Activation Strategies : Pre-activate the acid chloride with DCC/DMAP or use in situ generation via TMSCl-mediated conditions .
- Solvent Screening : Test polar aprotic solvents (DMF, DCM) for solubility; anhydrous THF may improve reactivity .
Data Contradiction Analysis
Q. How to interpret discrepancies between theoretical and observed melting points?
- Methodological Answer :
- Polymorphism : Recrystallize from different solvents (e.g., EtOAc vs. hexane) to isolate stable polymorphs .
- Impurity Profiling : Analyze via DSC/TGA to distinguish melting/decomposition events. Purity >95% is required for reliable mp data .
Q. What steps validate unexpected biological activity in preliminary assays?
- Methodological Answer :
- Counter-Screening : Test against unrelated targets (e.g., GPCRs) to rule out nonspecific interactions.
- Metabolite Analysis : Incubate the compound with liver microsomes to assess if activity arises from metabolites .
- Structural Analogues : Synthesize derivatives (e.g., without the 3-chloro group) to isolate pharmacophoric elements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
